1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)

Catalog No.
S13332896
CAS No.
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-di...

Product Name

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate)

IUPAC Name

[6-(2,2-dimethylpropanoyloxy)-1,8-dimethyl-9-oxoxanthen-3-yl] 2,2-dimethylpropanoate

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-13-9-15(29-22(27)24(3,4)5)11-17-19(13)21(26)20-14(2)10-16(12-18(20)31-17)30-23(28)25(6,7)8/h9-12H,1-8H3

InChI Key

HWPKBZLTYKWTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C=C3C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) is a synthetic compound belonging to the xanthene family. This compound is characterized by its unique structure, which includes a xanthene core substituted with two 2,2-dimethylpropanoate groups at the 3 and 6 positions, along with methyl groups at the 1 and 8 positions. The molecular formula of this compound is C19H22O5C_{19}H_{22}O_5, and it has a molecular weight of approximately 342.37 g/mol. The presence of the xanthene moiety contributes to its potential applications in various fields, including materials science and organic synthesis.

Typical of esters and ketones. Key reactions include:

  • Esterification: The formation of the bis(2,2-dimethylpropanoate) groups through reactions with alcohols.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding acids and alcohols.
  • Oxidation: The ketone functionality can undergo further oxidation under specific conditions, potentially leading to more complex derivatives.

These reactions highlight the versatility of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) in synthetic organic chemistry.

  • Antioxidant Activity: Xanthene derivatives often exhibit antioxidant properties due to their ability to scavenge free radicals.
  • Fluorescence: Many xanthene compounds are fluorescent and are used in biological imaging and as fluorescent probes.

Further studies are needed to elucidate specific biological activities associated with this compound.

The synthesis of 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) typically involves several steps:

  • Formation of the Xanthene Core: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.
  • Methylation: Methyl groups are introduced at the 1 and 8 positions using methylating agents like dimethyl sulfate or methyl iodide.
  • Esterification: The introduction of 2,2-dimethylpropanoic acid to form the bis(ester) can be accomplished via standard esterification techniques.

This multi-step synthesis showcases the complexity involved in creating this compound.

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) has potential applications in:

  • Fluorescent Dyes: Due to its fluorescent properties, it can be utilized in biological imaging.
  • Organic Light Emitting Diodes (OLEDs): Its electronic properties may allow for applications in OLED technology.
  • Photocatalysis: The compound could serve as a photocatalyst in various organic transformations.

These applications underscore its relevance in both academic research and industrial settings.

Interaction studies involving 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) focus on its behavior in biological systems and potential interactions with biomolecules. Preliminary studies may involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific proteins or enzymes.
  • Fluorescence Resonance Energy Transfer (FRET): Investigating interactions with other fluorescent molecules for imaging applications.

Such studies are crucial for understanding its practical utility in biochemistry and pharmacology.

Several compounds share structural similarities with 1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate). Here are some notable examples:

Compound NameStructureNotable Features
9-MethylxantheneStructureSimpler structure; lacks ester groups.
9-HydroxyxantheneStructureHydroxyl group replaces one ester; potential for different reactivity.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine oxide)StructureContains phosphine oxide; used as a ligand in catalysis.

Uniqueness

1,8-Dimethyl-9-oxo-9H-xanthene-3,6-diyl bis(2,2-dimethylpropanoate) stands out due to its dual ester functionality combined with a unique xanthene backbone. This combination potentially enhances its solubility and reactivity compared to simpler xanthene derivatives while providing avenues for diverse applications in fluorescence and catalysis.

XLogP3

6

Hydrogen Bond Acceptor Count

6

Exact Mass

424.18858861 g/mol

Monoisotopic Mass

424.18858861 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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